1,2-Cyclododecanediol
Description
Contextualizing Vicinal Diols in Contemporary Organic Chemistry
Vicinal diols, also known as 1,2-diols or glycols, are organic compounds that possess two hydroxyl (-OH) groups on adjacent carbon atoms. fiveable.mefiveable.me This structural motif is a cornerstone in modern organic synthesis due to its prevalence and the versatile reactivity of the hydroxyl groups. researchgate.net The proximity of the two hydroxyl groups allows for the formation of both intramolecular and intermolecular hydrogen bonds, which significantly influences their physical properties, such as boiling point and solubility, and their chemical reactivity. fiveable.meresearchgate.net
In contemporary organic chemistry, vicinal diols are crucial for several reasons:
Synthetic Intermediates: They serve as pivotal intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals, fine chemicals, and polymers. fiveable.mechemistrysteps.com Their hydroxyl groups can be readily converted into other functional groups.
Protecting Groups: A significant application of 1,2-diols is their use as protecting groups for aldehydes and ketones. chemistrysteps.comwikipedia.org They react with carbonyl compounds to form cyclic acetals, which are stable under basic conditions, thus shielding the carbonyl group during other synthetic transformations. chemistrysteps.com
Stereochemical Control: The synthesis of vicinal diols from alkenes, through reactions like dihydroxylation, allows for the introduction of specific stereochemistry. wikipedia.org Methods such as the Sharpless asymmetric dihydroxylation enable the creation of chiral diols, which are invaluable in asymmetric synthesis. wikipedia.org
Structural Motifs: The 1,2-diol moiety is a common structural feature in numerous natural products and biologically important molecules, such as carbohydrates and glycerols. fiveable.me
The reactivity of vicinal diols is characterized by reactions such as oxidation, which can cleave the carbon-carbon bond between the hydroxyl groups to form aldehydes or ketones, and conversion into epoxides. chemistrysteps.com
Research Significance of Macrocyclic Diols
Macrocycles, which are cyclic compounds generally containing nine or more atoms in the ring, have garnered substantial interest in various fields of chemistry, particularly in medicinal chemistry and materials science. researchgate.netjocpr.com Their large, flexible ring structures allow them to bind to challenging biological targets, such as protein-protein interfaces, which are often undruggable by traditional small molecules. researchgate.net
When the vicinal diol functionality is incorporated into a macrocyclic framework, it creates a class of compounds known as macrocyclic diols. These compounds merge the conformational flexibility and unique binding capabilities of macrocycles with the versatile reactivity of diols. The research significance of macrocyclic diols stems from several key aspects:
Scaffolds for Complex Synthesis: Macrocyclic diols serve as foundational scaffolds for constructing more complex molecular architectures. The hydroxyl groups act as handles for further functionalization, allowing chemists to append other molecular fragments or build intricate ring systems. mdpi.com
Chiral Ligands in Catalysis: Chiral macrocyclic diols are explored as ligands in asymmetric catalysis. The defined spatial arrangement of the hydroxyl groups within the macrocyclic ring can create a specific chiral environment around a metal center, influencing the stereochemical outcome of a reaction.
Materials Science: In materials science, macrocyclic diols are used as monomers or cross-linking agents in the synthesis of specialized polymers. Their incorporation can influence the physical properties of the resulting materials, such as thermal stability and mechanical strength. ontosight.ai The macrocyclic structure can impart unique topographical features to polymer surfaces.
The synthesis of macrocycles is often challenging due to entropic factors that disfavor ring formation. However, the development of new synthetic methods has made these valuable structures more accessible for research. researchgate.net
Overview of Current Research Trajectories for 1,2-Cyclododecanediol
Current research on this compound focuses on its synthesis, stereochemical control, and its application as a precursor in the development of advanced materials and complex organic molecules.
Synthesis: The primary synthesis of this compound typically involves the dihydroxylation of cyclododecene (B75492) or the reduction of cyclododecane-1,2-dione. ontosight.ai The latter is often obtained from the oxidation of cyclododecane (B45066). ontosight.ai Research continues to explore more efficient and stereoselective methods. For instance, the dihydroxylation of cis,trans-5,9-cyclododecadiene using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) yields diol derivatives. Another route involves the hydrogenation of 1,2-dihydroxy-5,9-cyclododecene. chemicalbook.com
Applications in Materials Science: A significant research trajectory is the use of this compound as a monomer in polymerization. It is a versatile intermediate for producing polymers such as polyesters and polyurethanes, which are used in fibers, adhesives, and coatings. ontosight.ai Its rigid macrocyclic structure can introduce desirable properties into the polymer backbone.
Role in Asymmetric Synthesis: The chiral variants of this compound, such as (R,R)-(-)-1,2-cyclododecanediol, are valuable as chiral building blocks. lookchem.com The defined stereochemistry of these diols is crucial for applications that require precise three-dimensional arrangements, such as in the design of chiral catalysts or as starting materials for the synthesis of pharmaceuticals and agrochemicals. lookchem.comvulcanchem.com
Natural Occurrence and Bioactivity: Research has also identified this compound in various natural sources, including fungi and plant extracts. nih.govnih.govresearchgate.net For example, it has been isolated from the fungus Trichoderma viride and detected in extracts from cocoa pod husks after fermentation. nih.govresearchgate.net Its presence in the essential oil of Pistacia lentiscus L. resin has also been reported. mdpi.com This has prompted investigations into its potential biological activities.
Below is a summary of the key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₄O₂ | nih.gov |
| Molecular Weight | 200.32 g/mol | nih.gov |
| Appearance | White, crystalline solid | ontosight.ai |
| CAS Number (cis-isomer) | 4422-05-3 | nih.gov |
The following table details different isomers and related derivatives of cyclododecanediol (B12658253) found in research.
| Compound Name | Molecular Formula | Key Feature | Research Context |
| cis-1,2-Cyclododecanediol | C₁₂H₂₄O₂ | Hydroxyl groups are on the same side of the ring. | Used in polymer chemistry and as a chiral building block. vulcanchem.com |
| trans-1,2-Cyclododecanediol | C₁₂H₂₄O₂ | Hydroxyl groups are on opposite sides of the ring. | Studied for its distinct stereochemical properties. |
| (R,R)-(-)-1,2-Cyclododecanediol | C₁₂H₂₄O₂ | A specific chiral enantiomer. | Employed as a chiral building block in pharmaceutical synthesis. lookchem.com |
| cis,trans-5,9-Cyclododecadiene-cis-1,2-diol | C₁₂H₂₀O₂ | Contains a diene functionality in the macrocycle. | Building block in organic synthesis and polymer chemistry. |
Structure
3D Structure
Properties
IUPAC Name |
cyclododecane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2/c13-11-9-7-5-3-1-2-4-6-8-10-12(11)14/h11-14H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMFVYJFVXTJCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC(C(CCCC1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00934391 | |
| Record name | Cyclododecane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00934391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15199-41-4 | |
| Record name | 1,2-Cyclododecanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15199-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclododecane-1,2-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015199414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclododecane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00934391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclododecane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.672 | |
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Advanced Synthetic Methodologies for 1,2 Cyclododecanediol
Regioselective and Chemoselective Dihydroxylation of Cyclododecadienes
The conversion of an alkene to a vicinal diol is a fundamental oxidation process. wikipedia.org When the substrate is a polyene, such as cyclododecadiene, the reaction must be controlled to ensure the dihydroxylation occurs at the desired double bond (regioselectivity) and without affecting other functional groups (chemoselectivity). Sharpless asymmetric dihydroxylation, for instance, generally favors the oxidation of the more electron-rich alkene. wikipedia.org
Due to the high cost and toxicity of many potent oxidizing agents like osmium tetroxide (OsO₄), catalytic methods are overwhelmingly preferred in modern synthesis. wikipedia.org These techniques use a small, sub-stoichiometric amount of the primary oxidant, which is continuously regenerated in the catalytic cycle by a co-oxidant.
Upjohn Dihydroxylation : This method employs a catalytic amount of OsO₄ with a stoichiometric quantity of N-Methylmorpholine N-oxide (NMO) as the re-oxidant. wikipedia.orgorganic-chemistry.org The reaction reliably produces syn-diols and is effective for a wide range of substrates. wikipedia.org The catalytic cycle involves the cycloaddition of OsO₄ to the alkene, followed by hydrolysis to release the diol and a reduced osmium species, which is then re-oxidized by NMO. organic-chemistry.org
Sharpless Asymmetric Dihydroxylation : Building upon the Upjohn method, this technique also uses catalytic OsO₄ but incorporates chiral ligands to achieve high enantioselectivity. wikipedia.orgorganic-chemistry.org The most common co-oxidant is potassium ferricyanide (B76249) (K₃[Fe(CN)₆]). wikipedia.org The reaction is typically performed under slightly basic conditions in a buffered solution to ensure optimal speed and selectivity. organic-chemistry.org
Other Metal Catalysts : While osmium-based reagents are highly reliable for syn-dihydroxylation, research has explored other metals. Ruthenium tetroxide (RuO₄), for example, can be used catalytically for dihydroxylation, although it is a more aggressive oxidant and can lead to over-oxidation if not carefully controlled. organic-chemistry.org
| Method | Catalyst | Stoichiometric Oxidant | Typical Stereochemistry |
|---|---|---|---|
| Upjohn Dihydroxylation | OsO₄ | NMO | Syn (cis) |
| Sharpless Dihydroxylation | OsO₄ or K₂OsO₂(OH)₄ | K₃[Fe(CN)₆] | Syn (cis) |
| RuO₄-catalyzed Dihydroxylation | RuO₄ | NaIO₄ | Syn (cis) |
Before the development of efficient catalytic systems, dihydroxylation was performed using stoichiometric amounts of the primary oxidant.
Osmium Tetroxide : The direct use of a full equivalent of OsO₄ is highly effective for the syn-dihydroxylation of alkenes, forming a stable osmate ester intermediate that is subsequently cleaved reductively (e.g., with NaHSO₃) or oxidatively to yield the diol. masterorganicchemistry.comlibretexts.org However, its toxicity and expense make this approach impractical for large-scale synthesis. wikipedia.org
Potassium Permanganate (B83412) (KMnO₄) : Cold, dilute, and basic aqueous potassium permanganate (Baeyer's test) reacts with alkenes to produce syn-diols. libretexts.org The reaction proceeds through a cyclic manganate (B1198562) ester intermediate. While inexpensive, this method often suffers from low yields due to over-oxidation of the diol product. masterorganicchemistry.com
Prévost and Woodward Reactions : These methods use iodine in the presence of a silver salt. wikipedia.org The Prévost reaction employs silver benzoate (B1203000) to produce trans-diols, whereas the Woodward modification uses silver acetate (B1210297) in the presence of water to yield cis-diols. wikipedia.org Both proceed via a cyclic iodonium (B1229267) ion intermediate. wikipedia.org
Achieving high yield and purity in the synthesis of 1,2-cyclododecanediol requires careful optimization of several reaction parameters.
pH Control : The rate of osmium-catalyzed dihydroxylation is sensitive to pH. The Sharpless dihydroxylation, for instance, proceeds more rapidly under slightly basic conditions, and a buffered solution is used to maintain a stable pH. organic-chemistry.org
Solvent System : The choice of solvent is critical for ensuring all reagents remain in solution and for facilitating the reaction. The Sharpless dihydroxylation often employs a biphasic solvent system, such as tert-butanol (B103910) and water, to accommodate both the organic substrate and the inorganic salts.
Ligand Selection : In asymmetric synthesis, the choice of the chiral ligand is the most crucial parameter for determining enantioselectivity. The structure of the ligand can also influence the reaction rate. organic-chemistry.org
Temperature : Dihydroxylation reactions are typically run at low temperatures (e.g., 0 °C to room temperature) to minimize side reactions and prevent over-oxidation, thereby improving the selectivity and purity of the final diol product.
Stereoselective Synthesis of this compound Isomers
The synthesis of specific stereoisomers of this compound—either diastereomers (cis/trans) or enantiomers (R,R or S,S)—requires precise control over the reaction's stereochemical pathway.
The relative orientation of the two hydroxyl groups defines the diastereomer. The synthesis of either the cis or trans isomer is achieved by selecting a reaction with the appropriate stereochemical mechanism.
Synthesis of cis-1,2-Cyclododecanediol (syn-dihydroxylation) : This isomer is produced via methods that involve a concerted addition of both oxygen atoms to the same face of the double bond.
Osmium Tetroxide and Potassium Permanganate : Both reagents react with alkenes through a cyclic intermediate, resulting in exclusive syn-addition and the formation of the cis-diol. masterorganicchemistry.comlibretexts.org Catalytic methods like the Upjohn and Sharpless dihydroxylations also yield the cis product. wikipedia.orgorganic-chemistry.org
Synthesis of trans-1,2-Cyclododecanediol (anti-dihydroxylation) : The trans isomer is formed when the two hydroxyl groups are added to opposite faces of the double bond. This is typically a two-step process.
Epoxidation and Ring-Opening : The most common route to trans-diols involves the initial epoxidation of the alkene (e.g., using meta-chloroperoxybenzoic acid, m-CPBA) to form an epoxide. Subsequent acid-catalyzed ring-opening of the epoxide with water proceeds via an Sₙ2-type backside attack by the water nucleophile, leading to the trans-diol. libretexts.orgyoutube.com
| Target Isomer | Stereochemical Pathway | Common Reagents |
|---|---|---|
| cis-1,2-Cyclododecanediol | Syn-dihydroxylation | 1. OsO₄ (catalytic), NMO 2. Cold, dilute KMnO₄ |
| trans-1,2-Cyclododecanediol | Anti-dihydroxylation | 1. m-CPBA 2. H₃O⁺ |
Producing an enantioenriched sample of this compound requires a chiral catalyst or auxiliary to differentiate between the two faces of the prochiral cyclododecene (B75492) double bond.
Sharpless Asymmetric Dihydroxylation : This is the preeminent method for the enantioselective synthesis of chiral cis-diols. wikipedia.org The reaction's enantioselectivity is controlled by a chiral ligand derived from cinchona alkaloids. The two most common ligand systems are based on dihydroquinine (DHQ) and dihydroquinidine (B8771983) (DHQD). wikipedia.org These ligands are used as part of commercially available reagent mixtures known as AD-mix-α (containing a DHQ derivative) and AD-mix-β (containing a DHQD derivative). wikipedia.orgorganic-chemistry.org The choice between AD-mix-α and AD-mix-β dictates which face of the alkene is hydroxylated, allowing for the selective synthesis of either enantiomer of the diol product. wikipedia.org The catalyst and ligand form a chiral pocket that sterically favors the approach of the alkene from one specific face. wikipedia.org
| Reagent Mixture | Chiral Ligand Class | Facial Selectivity | Resulting Enantiomer |
|---|---|---|---|
| AD-mix-α | (DHQ)₂PHAL | Delivers hydroxyls to the α-face | Typically (R,R) for many substrates |
| AD-mix-β | (DHQD)₂PHAL | Delivers hydroxyls to the β-face | Typically (S,S) for many substrates |
Electrochemical Strategies for Stereocontrolled Vicinal Diol Formation
Electrochemical methods offer a green and efficient alternative to traditional chemical oxidants for the synthesis of vicinal diols. These strategies often allow for precise control over reaction conditions, which can be leveraged to achieve high stereoselectivity.
One promising approach involves the electrochemical dihydroxylation of alkenes. nih.gov For instance, a metal-free electrochemical dihydroxylation of unactivated alkenes has been developed, providing a valuable route to dihydroxylated products under mild conditions. nih.gov This method avoids the use of costly and toxic transition metals and stoichiometric chemical oxidants. nih.gov While not yet specifically demonstrated for cyclododecene, the broad applicability of this method to a range of unactivated alkenes suggests its potential for the synthesis of this compound. The reaction typically proceeds via the electro-oxidation of the alkene to a radical cation, followed by nucleophilic attack by water. nih.gov
Another electrochemical strategy involves the use of mediators to facilitate the dihydroxylation. For example, an electrochemical approach using potassium bromide (KBr) as both an electrolyte and a catalyst in the presence of water has been shown to be effective for the dihydroxylation of both styrenes and unactivated alkenes. This method is touted as a green and sustainable process for producing vicinal diols.
The stereochemical outcome of these electrochemical reactions can often be influenced by the choice of electrolyte, solvent, and electrode material, as well as by the applied potential or current. For the synthesis of syn-1,2-diols from vinylarenes, an electrochemically driven strategy has been developed that utilizes N,N-dimethylformamide (DMF). This reaction proceeds through the electrooxidation of the olefin, followed by a nucleophilic attack of DMF. acs.org
Intramolecular Pinacol (B44631) Coupling for Cyclic Diols
The intramolecular pinacol coupling reaction is a powerful method for the formation of cyclic vicinal diols from dicarbonyl precursors. This reaction involves the reductive coupling of two carbonyl groups within the same molecule to form a carbon-carbon bond and two hydroxyl groups. The reaction is typically promoted by a one-electron reducing agent, such as magnesium, to generate ketyl radical anion intermediates that then couple. wikipedia.org
The formation of large rings, such as the 12-membered ring of this compound, can be challenging due to entropic factors that disfavor cyclization. quora.com However, intramolecular reactions are generally more favorable for ring formation than their intermolecular counterparts, especially under high-dilution conditions which minimize competing intermolecular reactions. The pinacol coupling reaction has been successfully applied to the closure of large rings in several total synthesis endeavors. wikipedia.org
While specific examples detailing the intramolecular pinacol coupling of a 1,12-dicarbonyl precursor to form this compound are not abundant in readily available literature, the general principles of the reaction are well-established. The reaction is known to be influenced by the nature of the reducing agent and the reaction conditions, which can affect the diastereoselectivity of the diol product. For instance, in some systems, the use of certain reagents can favor the formation of either the cis- or trans-diol.
Emerging Synthetic Routes for this compound and its Analogs
Recent advancements in synthetic methodology have opened up new avenues for the preparation of macrocyclic diols like this compound and its analogs. These emerging routes often focus on efficiency, modularity, and the ability to generate diverse structures.
One area of active research is the development of novel macrocyclization strategies from readily available diol precursors. researchgate.netsci-hub.se These methods often involve reacting a diol with various electrophilic reagents to form different types of macrocycles in a single step. sci-hub.se While these methods may not directly yield this compound, they provide a platform for the synthesis of a wide range of macrocyclic diol analogs with varying ring sizes and functionalities.
Microwave-assisted synthesis has also emerged as a powerful tool for accelerating macrocyclization reactions. mdpi.com For example, the synthesis of benzo-thio crown ethers has been achieved with significantly reduced reaction times and improved yields under microwave irradiation compared to conventional heating. mdpi.com This technology could potentially be applied to accelerate the synthesis of this compound and its derivatives.
Furthermore, innovative cascade reactions are being developed for the synthesis of macrocycles and medium-sized rings without the need for high-dilution conditions. nih.gov These methods rely on a series of kinetically favorable 5- to 7-membered ring cyclization steps to construct larger ring systems. nih.gov Such strategies offer a modular and efficient approach to complex cyclic molecules and could be adapted for the synthesis of this compound analogs.
Industrial Synthesis Scale-Up Challenges and Solutions
The transition from a laboratory-scale synthesis to large-scale industrial production presents a unique set of challenges. For the synthesis of this compound, particularly via methods like pinacol coupling, these challenges can be significant.
One of the primary challenges in scaling up pinacol coupling reactions is the handling of the reducing agents, which are often pyrophoric or water-sensitive metals like magnesium or sodium. ntu.edu.sg On an industrial scale, the safe storage, handling, and disposal of these reagents require specialized equipment and procedures.
Another significant hurdle is controlling the reaction exothermicity. Pinacol coupling reactions can be highly exothermic, and on a large scale, efficient heat dissipation is crucial to prevent runaway reactions and ensure product quality and safety. This often necessitates the use of specialized reactors with high heat transfer capabilities.
Furthermore, achieving consistent stereoselectivity on a large scale can be difficult. The diastereomeric ratio of the product can be sensitive to minor variations in reaction conditions, such as temperature, mixing efficiency, and the rate of reagent addition. Maintaining precise control over these parameters in large reactors is a key challenge.
Work-up and purification of the product also become more complex at an industrial scale. The separation of the desired diol from unreacted starting materials, byproducts, and the inorganic salts generated from the reducing agent can be resource-intensive.
To address these challenges, several solutions are being explored. The use of flow chemistry offers a promising alternative to traditional batch processing. Flow reactors provide superior heat and mass transfer, allowing for better control over reaction parameters and improved safety. Additionally, the development of catalytic pinacol coupling methods is an active area of research. nih.gov Catalytic systems would reduce the amount of metallic waste and simplify purification processes, making the industrial production of vicinal diols more sustainable and cost-effective. The development of robust and recyclable catalysts is a key goal in this area. For large ring synthesis in general, overcoming the entropic barrier to cyclization at industrial scale often requires careful optimization of reaction concentration and temperature to favor the intramolecular reaction over competing intermolecular polymerization. quora.com
Stereochemical Investigations and Conformational Analysis of 1,2 Cyclododecanediol
Structural Isomerism of 1,2-Cyclododecanediol
Structural isomerism in this compound arises from the spatial arrangement of the two hydroxyl (-OH) groups on the cyclododecane (B45066) ring. The presence of two adjacent stereocenters at positions C1 and C2 gives rise to both diastereomers (cis and trans) and enantiomers.
Elucidation of cis-1,2-Cyclododecanediol Stereochemistry
In the cis-isomer of this compound, the two hydroxyl groups are situated on the same face of the cyclododecane ring. The molecule contains two stereocenters at C1 and C2. Due to a plane of symmetry that bisects the C1-C2 bond, the cis-isomer is achiral, meaning it is superimposable on its mirror image. This specific type of achiral molecule containing stereocenters is known as a meso compound.
| Property | Description |
| Stereoisomer | cis-1,2-Cyclododecanediol |
| Arrangement | Two hydroxyl groups on the same side of the ring. |
| Chirality | Achiral (meso compound). |
| Stereocenters | Two (C1 and C2). |
| Symmetry | Possesses an internal plane of symmetry. |
Elucidation of trans-1,2-Cyclododecanediol Stereochemistry
In the trans-isomer, the two hydroxyl groups are located on opposite faces of the cyclododecane ring. This arrangement removes the internal plane of symmetry present in the cis-isomer. Consequently, trans-1,2-cyclododecanediol is chiral and exists as a pair of non-superimposable mirror images, known as enantiomers. These enantiomers are designated based on the Cahn-Ingold-Prelog priority rules as (1R,2R) and (1S,2S). A 50:50 mixture of these two enantiomers is termed a racemic mixture.
| Property | Description |
| Stereoisomer | trans-1,2-Cyclododecanediol |
| Arrangement | Two hydroxyl groups on opposite sides of the ring. |
| Chirality | Chiral. |
| Stereocenters | Two (C1 and C2). |
| Enantiomers | Exists as a pair: (1R,2R) and (1S,2S). |
Principles of Conformational Analysis in Large Cyclic Systems
Conformational analysis of large rings like cyclododecane is more complex than that of smaller rings such as cyclohexane. The increased number of atoms and bonds provides greater flexibility, leading to a larger number of possible low-energy conformations. These conformations are determined by a delicate balance of angle strain, torsional strain, and non-bonded steric interactions (transannular strain).
Conformational Dynamics of the Cyclododecane Ring System
The parent cyclododecane ring is known to have low ring strain. Its most stable conformation is a chiral wikipedia.org structure with D₄ symmetry, often described as a square-like shape. This conformation is highly stable but is not derived from the diamond lattice structure, unlike the chair conformation of cyclohexane. The presence of substituents, such as the hydroxyl groups in this compound, can influence the conformational preference, potentially favoring alternative geometries to accommodate the functional groups with minimal energetic penalty. While monosubstituted cyclododecanes often retain the wikipedia.org conformation, di-substituted derivatives may adopt other forms to minimize steric and torsional strains.
Torsional and Steric Strain Analysis in Vicinal Diol Conformations
The stability of any conformation of this compound is significantly influenced by torsional and steric strains involving the hydroxyl groups and the ring structure.
Torsional Strain : This arises from the eclipsing of bonds on adjacent atoms. In this compound, the conformation around the C1-C2 bond is critical. The hydroxyl groups and other substituents on these carbons will preferentially adopt a staggered (gauche or anti) arrangement to minimize this strain.
Steric Strain : This results from non-bonded atoms being forced into close proximity, leading to van der Waals repulsion. In the cyclododecane ring, this is often manifested as transannular strain, where hydrogens on opposite sides of the ring interact. The placement of the two hydroxyl groups in this compound introduces new potential steric clashes, both with each other and with the hydrogen atoms of the ring. The large, flexible ring will attempt to adopt a conformation that moves the bulky hydroxyl groups as far apart as possible and minimizes these unfavorable interactions.
| Type of Strain | Origin in this compound | Consequence |
| Torsional Strain | Eclipsing interactions along the C1-C2 bond and other C-C bonds in the ring. | Favors staggered arrangements of the -OH groups relative to adjacent C-H and C-C bonds. |
| Steric Strain | Repulsion between the two -OH groups, and between -OH groups and ring hydrogens (transannular interactions). | The ring puckers to maximize the distance between bulky groups, influencing the preferred conformation. |
Inter- and Intramolecular Hydrogen Bonding Effects on Conformation
The presence of hydroxyl groups introduces the possibility of hydrogen bonding, a strong non-covalent interaction that can significantly stabilize certain conformations.
Intermolecular Hydrogen Bonding : This occurs between different molecules of this compound, where the hydroxyl group of one molecule acts as a hydrogen bond donor to an oxygen atom on a neighboring molecule. This type of bonding is prevalent in the condensed phase (liquid or solid) and influences bulk properties like melting and boiling points.
Intramolecular Hydrogen Bonding : This occurs within a single molecule, where one hydroxyl group donates its hydrogen to the oxygen of the other hydroxyl group. For this to occur, the molecule must adopt a conformation that brings the two hydroxyl groups into close proximity and with a suitable orientation. The formation of an intramolecular hydrogen bond creates a new five-membered pseudo-ring (O-C-C-O-H). This can lock the dihedral angle between the two hydroxyl groups, potentially overriding other conformational preferences dictated by torsional and steric strain. In the cis-isomer, the proximity of the hydroxyl groups makes intramolecular hydrogen bonding more likely than in the trans-isomer, where the groups are on opposite faces of the ring and may be too distant to interact effectively without significant distortion of the main ring.
Advanced Spectroscopic Methods in Conformational Assignment (e.g., 2D NMR, Vibrational Circular Dichroism)
While direct experimental studies specifically detailing the conformational assignment of this compound are not extensively reported in the surveyed literature, the principles of advanced spectroscopic techniques are well-established for analyzing similarly complex and flexible molecules.
Two-Dimensional Nuclear Magnetic Resonance (2D NMR)
2D NMR spectroscopy is a powerful technique for determining the connectivity and spatial relationships of atoms within a molecule, which is crucial for conformational analysis. slideshare.net Unlike 1D NMR, which plots intensity against a single frequency axis, 2D NMR spreads peaks across two frequency axes, resolving overlapping signals and revealing interactions between nuclei. pressbooks.pub
For a molecule like this compound, several 2D NMR experiments would be particularly insightful:
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. longdom.orgscience.gov In this compound, COSY would reveal the correlations between the protons on the hydroxyl-bearing carbons (C1 and C2) and their adjacent methylene (B1212753) protons, helping to map out the carbon framework. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to heteronuclei, such as carbon-13. pressbooks.pub This provides an unambiguous assignment of which protons are attached to which carbon atoms in the cyclododecane ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are paramount for conformational analysis as they detect protons that are close to each other in space, regardless of whether they are connected through bonds. columbia.edunanalysis.com The intensity of a NOESY or ROESY cross-peak is inversely proportional to the distance between the interacting protons (approximately to the sixth power). By analyzing these cross-peaks, one can deduce the relative orientation of different parts of the flexible 12-membered ring, providing critical evidence for the predominant conformation(s) in solution. columbia.edu For medium-sized molecules where the NOE may be close to zero, ROESY is often the preferred experiment. columbia.edu
Interactive Table: Key 2D NMR Experiments for Conformational Analysis
| Experiment | Information Provided | Application to this compound |
| COSY | Reveals scalar (through-bond) coupling between protons (¹H-¹H). longdom.org | Confirms the connectivity of protons on adjacent carbons in the ring. |
| HSQC | Correlates protons with the carbons to which they are directly attached (¹H-¹³C). pressbooks.pub | Assigns specific proton signals to their corresponding carbon atoms in the ring. |
| HMBC | Shows long-range (2-3 bond) correlations between protons and carbons (¹H-¹³C). | Establishes connectivity across the carbon skeleton, linking different parts of the ring. |
| NOESY/ROESY | Identifies protons that are close in space (through-space), based on the Nuclear Overhauser Effect. nanalysis.com | Determines the spatial proximity of protons, providing crucial data to define the 3D shape and preferred conformation of the flexible ring. |
Vibrational Circular Dichroism (VCD)
Vibrational Circular Dichroism is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. bruker.com Enantiomers of a chiral molecule will produce VCD spectra that are mirror images of each other. spectroscopyeurope.com This makes VCD an exceptionally powerful tool for determining the absolute configuration of chiral centers, such as those at C1 and C2 in the chiral isomers of this compound. schrodinger.comamericanlaboratory.com
The process involves measuring the experimental VCD spectrum of a sample and comparing it to a spectrum predicted by quantum chemical calculations for a specific, known enantiomer. biotools.us A match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. spectroscopyeurope.com
Furthermore, VCD is highly sensitive to the molecular conformation. nih.gov Since the observed VCD spectrum is a population-weighted average of the spectra of all conformations present in solution, it provides a detailed fingerprint of the conformational ensemble. nwo.nlresearchgate.net By comparing the experimental spectrum with calculated spectra for various possible low-energy conformers, researchers can gain significant insight into the dominant conformations of the molecule in solution. gaussian.com
Theoretical Frameworks for Conformational Prediction and Stability
Given the high flexibility of the cyclododecane ring, computational methods are essential for exploring the vast conformational space and predicting the relative stabilities of different conformers. dalalinstitute.com
Molecular Mechanics (MM)
Molecular Mechanics is a computational method that uses classical physics to model the potential energy of a molecule. The molecule is treated as a collection of atoms held together by springs (bonds). The total steric energy is calculated as a sum of contributions from bond stretching, angle bending, torsional strain (rotation around single bonds), and non-bonded van der Waals and electrostatic interactions.
For a molecule like this compound, MM methods are excellent for rapidly performing a conformational search. This involves systematically or stochastically sampling different ring conformations to identify a large number of potential energy minima. While MM is fast, its accuracy is dependent on the quality of the "force field" (the set of parameters used to describe the interactions). Studies on large cycloalkanes have successfully used MM to generate and analyze possible conformations. nih.gov
Density Functional Theory (DFT)
Density Functional Theory is a quantum mechanical method that provides a more accurate description of the electronic structure and energy of a molecule. DFT calculations are used to optimize the geometries of the low-energy conformers initially identified by molecular mechanics and to calculate their relative energies with higher accuracy. worldscientific.com
For conformational analysis, a typical workflow involves:
Conformational Search: Using a less computationally expensive method like Molecular Mechanics to generate hundreds or thousands of possible conformations.
Geometry Optimization: Taking the most promising low-energy conformers from the MM search and re-optimizing their structures using DFT.
Energy Calculation: Calculating the final energies (often Gibbs free energy to account for thermal and entropic effects) of the optimized conformers to determine their relative stabilities and predict their Boltzmann population at a given temperature.
This combined approach was successfully used to study the related molecule, cyclododecanone (B146445), where seven distinct conformations were identified, with a square-like configuration being the most predominant. nih.gov A similar complexity and a predominant, stable conformation would be expected for this compound. DFT is also the method of choice for calculating the theoretical VCD spectra needed for absolute configuration assignment. americanlaboratory.com
Interactive Table: Comparison of Theoretical Frameworks
| Method | Principles | Advantages | Limitations | Application to this compound |
| Molecular Mechanics (MM) | Uses classical physics (force fields) to calculate steric energy based on bond lengths, angles, and non-bonded interactions. | Computationally fast; excellent for exploring a vast number of possible conformations. | Accuracy is highly dependent on the quality of the force field parameters; less accurate for electronic properties. | Ideal for the initial, broad conformational search of the flexible 12-membered ring. |
| Density Functional Theory (DFT) | A quantum mechanical method that calculates energy based on the molecule's electron density. worldscientific.com | High accuracy for geometries and relative energies; can calculate spectroscopic properties like VCD spectra. | Computationally intensive; not feasible for an initial broad search on a large, flexible molecule. | Used for refining the geometries of low-energy conformers found by MM and calculating their relative stabilities and predicted VCD spectra. |
Chemical Reactivity and Derivatization Studies of 1,2 Cyclododecanediol
Oxidation Reactions of the Vicinal Diol Moiety
The oxidation of 1,2-cyclododecanediol can proceed through two main pathways: selective oxidation of the hydroxyl groups or cleavage of the carbon-carbon bond between them.
The controlled oxidation of this compound can yield either an α-hydroxy ketone (2-hydroxycyclododecanone) or an α-diketone (cyclododecane-1,2-dione). The outcome of the reaction is highly dependent on the oxidizing agent used and the reaction conditions. For instance, the oxidation of 1,2-diols can be a two-stage process, first forming the α-hydroxy ketone, which can then be further oxidized to the α-diketone . In a related synthesis, a mixture of 1-hydroxycyclododecanone and 1,2-cyclododecanedione (B11951734) was obtained from the hydrogenation and subsequent oxidation of 1,2-dihydroxy-5,9-cyclododecene, demonstrating the feasibility of forming these products from a C12 diol precursor chemicalbook.com.
The selective synthesis of α-hydroxy ketones from vicinal diols can be achieved using various catalytic systems. While specific studies on this compound are not abundant, general methodologies are applicable. For example, gold nanocrystals have been shown to catalyze the selective oxidation of the benzylic hydroxyl group in 1-phenylethane-1,2-diol to yield 2-hydroxy-1-phenylethan-1-one researchgate.net. This selectivity is attributed to the different activities of the two hydroxyl groups researchgate.net.
Further oxidation of the α-hydroxy ketone or direct oxidation of the diol can lead to the formation of the corresponding α-diketone. The synthesis of 1,2-cyclododecanedione has been documented, highlighting its role as a stable diketone .
Table 1: Examples of Oxidation Products from this compound and Related Precursors
| Starting Material | Oxidizing Conditions | Major Product(s) | Reference |
|---|---|---|---|
| This compound | Not specified | 1,2-Cyclododecanedione |
A significant reaction of vicinal diols, including this compound, is the oxidative cleavage of the carbon-carbon bond between the two hydroxyl groups. This reaction breaks the ring and results in the formation of a linear dicarboxylic acid, specifically dodecanedioic acid in this case. Dodecanedioic acid is a valuable monomer in the production of polymers like nylon 6,12 and also finds use as a corrosion inhibitor and in the synthesis of polyesters and polyamides.
The oxidative cleavage of 1,2-diols can be accomplished using a variety of strong oxidizing agents. Common reagents for this transformation include periodic acid (HIO₄) and lead tetraacetate (Pb(OAc)₄) libretexts.org. These reagents typically lead to the formation of aldehydes or ketones libretexts.orgaklectures.commasterorganicchemistry.com. However, with stronger oxidizing conditions, the initial aldehyde products can be further oxidized to carboxylic acids.
A documented synthesis of dodecanedioic acid involves the oxidation of a mixture containing 1-hydroxycyclododecanone and 1,2-cyclododecanedione, which are derived from a hydrated cyclododecene (B75492) epoxide precursor chemicalbook.com. This process, using hydrogen peroxide in the presence of methanesulfonic acid and acetic acid, resulted in a high yield of dodecanedioic acid, with smaller amounts of undecanedioic and sebacic acids as byproducts chemicalbook.com. More recent research has focused on developing greener catalytic systems for the oxidative cleavage of 1,2-diols to carboxylic acids using hydrogen peroxide as the oxidant with a reusable inorganic-ligand supported iron catalyst rsc.org.
Table 2: Oxidative Cleavage of this compound Derivatives
| Starting Material | Oxidizing Agent | Product | Reference |
|---|---|---|---|
| Mixture containing 1-hydroxycyclododecanone and 1,2-cyclododecanedione | Hydrogen peroxide, Acetic acid, Methanesulfonic acid | Dodecanedioic acid | chemicalbook.com |
| General 1,2-diols | Periodic acid (HIO₄) or Lead tetraacetate (Pb(OAc)₄) | Aldehydes or Ketones | libretexts.org |
| General 1,2-diols | Hydrogen peroxide with iron catalyst | Carboxylic acids or Ketones | rsc.org |
Reduction Processes Involving this compound
The hydroxyl groups of this compound can be removed through reduction processes, leading to deoxygenated products.
Deoxygenation of this compound typically involves the removal of both hydroxyl groups to form either cyclododecene (an alkene) or cyclododecane (B45066) (an alkane). The formation of cyclododecene from a 1,2-diol can be achieved through a two-step process involving the conversion of the diol to a cyclic thiocarbonate or a related derivative, followed by treatment with a phosphite reagent in the Corey-Winter olefination. Another method is the Eastwood reaction, which involves the pyrolysis of a cyclic orthoester of the diol.
A more direct approach to deoxygenate diols is the Barton-McCombie deoxygenation. This free-radical based method involves the conversion of the alcohol to a thiocarbonyl derivative, which is then treated with a radical initiator and a hydrogen atom source, such as tributyltin hydride or a less toxic alternative. While these are general methods for diol deoxygenation, their specific application to this compound would be expected to follow these established principles.
Substitution Reactions of Hydroxyl Groups
The hydroxyl groups of this compound are susceptible to substitution reactions, allowing for the introduction of other functional groups, most notably halogens.
The conversion of this compound to its corresponding 1,2-dihalocyclododecane derivatives (e.g., 1,2-dichlorocyclododecane or 1,2-dibromocyclododecane) can be achieved using various halogenating agents. For the synthesis of 1,2-dichlorocyclododecane, reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) can be employed. These reactions typically proceed via an Sₙ2 mechanism, which results in the inversion of stereochemistry at both carbon centers if they are chiral.
Similarly, 1,2-dibromocyclododecane can be prepared using reagents like phosphorus tribromide (PBr₃) or a mixture of hydrobromic acid and sulfuric acid. The stereochemical outcome of these reactions is also governed by the reaction mechanism. The formation of these halogenated derivatives provides versatile intermediates for further synthetic transformations, such as elimination reactions to form cyclododecenes or nucleophilic substitution reactions to introduce other functional groups.
Etherification and Esterification of Diol Functionality
The two hydroxyl groups of this compound serve as reactive sites for the formation of ethers and esters, allowing for significant molecular modification. These reactions are fundamental in synthetic organic chemistry for creating derivatives with altered physical and chemical properties.
Etherification
Etherification of this compound can be accomplished through several synthetic methodologies. The Williamson ether synthesis, a classical method, involves the deprotonation of the diol to form a mono- or di-alkoxide, followed by nucleophilic substitution with an alkyl halide. Due to the steric hindrance of the large cyclododecane ring, strong bases and reactive alkylating agents are often required to achieve good yields.
Reductive etherification offers an alternative route, reacting the diol with aldehydes or ketones in the presence of a reducing agent, such as triethylsilane, and an acid catalyst. This method can produce symmetrical and unsymmetrical ethers under mild conditions. For instance, the reaction of a diol with a carbonyl compound, catalyzed by an iron(III) salt, can yield the corresponding ether derivative efficiently.
The choice of catalyst and reaction conditions is crucial. For example, iron(III) chloride has been shown to be an effective catalyst for the reductive etherification of carbonyl compounds with triethylsilane and alkoxytrimethylsilane, providing good to excellent yields of the corresponding alkyl ethers.
Esterification
The conversion of this compound to its corresponding esters is typically achieved through reaction with carboxylic acids or their derivatives. The Fischer esterification, which involves heating the diol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid or tosic acid, is a common approach. This reaction is an equilibrium process, and to drive it towards the product side, the alcohol is often used in excess or water is removed as it is formed.
For substrates that are sensitive to strong acids, milder methods such as the Steglich esterification are employed. This reaction utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP) to facilitate the ester formation at room temperature. This method is particularly advantageous for converting sterically hindered alcohols.
The table below summarizes typical conditions for these transformations.
| Transformation | Method | Typical Reagents | Catalyst/Conditions | Key Features |
|---|---|---|---|---|
| Etherification | Williamson Synthesis | Alkyl Halide (e.g., CH₃I), Base (e.g., NaH) | Aprotic Solvent (e.g., THF) | Forms alkoxide intermediate; suitable for simple alkyl ethers. |
| Etherification | Reductive Etherification | Aldehyde/Ketone, Hydrosilane (e.g., Et₃SiH) | Lewis Acid (e.g., FeCl₃, AgNTf₂) | Mild conditions, good functional group tolerance. |
| Esterification | Fischer Esterification | Carboxylic Acid (e.g., Acetic Acid) | Strong Acid (e.g., H₂SO₄), Heat | Equilibrium reaction; often requires removal of water. |
| Esterification | Steglich Esterification | Carboxylic Acid, DCC | DMAP (catalytic), CH₂Cl₂ | Mild, room temperature conditions; good for sensitive substrates. |
Cyclization Reactions and Heterocyclic Compound Formation
The 1,2-diol functionality of cyclododecanediol (B12658253) is a versatile precursor for the synthesis of various heterocyclic compounds, particularly those containing oxygen atoms within the ring structure. These reactions often involve the formation of new rings fused to or incorporating the cyclododecane skeleton.
One common strategy involves the conversion of the diol into a more reactive intermediate. For example, treatment of this compound with acid can lead to a pinacol (B44631) rearrangement, but under controlled conditions, it can also be a precursor for cyclic ethers. The formation of an epoxide (oxirane) ring is a key transformation, which can then be opened by various nucleophiles to generate a range of heterocyclic structures.
Condensation reactions with bifunctional reagents are a direct route to heterocyclic systems. For instance, reacting this compound with aldehydes or ketones in the presence of an acid catalyst yields cyclic acetals or ketals, respectively. These five-membered rings (1,3-dioxolanes) are often used as protecting groups for the diol functionality.
Furthermore, intramolecular cyclization can be induced to form larger ring systems. Depending on the reaction conditions and the reagents used, it is possible to synthesize fused bicyclic systems where the new heterocyclic ring shares a bond with the cyclododecane ring. These structures are of interest in materials science and medicinal chemistry due to their defined three-dimensional shapes.
The table below outlines some examples of cyclization reactions starting from a 1,2-diol motif.
| Reaction Type | Reagents | Resulting Heterocycle | Typical Conditions |
|---|---|---|---|
| Acetal/Ketal Formation | Aldehyde (e.g., Benzaldehyde) or Ketone (e.g., Acetone) | Fused 1,3-Dioxolane | Acid Catalyst (e.g., TsOH), Dean-Stark trap |
| Cyclic Carbonate Formation | Phosgene or Phosgene Equivalent (e.g., Triphosgene) | Fused 1,3-Dioxolan-2-one | Base (e.g., Pyridine) |
| Cyclic Sulfate Formation | Thionyl Chloride (SOCl₂), followed by Oxidation | Fused Cyclic Sulfate | Base, then Oxidant (e.g., RuO₄) |
| Formation of Crown Ethers | Di-tosylate of oligoethylene glycol | Macrocyclic Polyether | Base (e.g., K₂CO₃), High Dilution |
Synthesis and Reactivity of Silicon-Containing Derivatives (e.g., Silyl Ethers)
The hydroxyl groups of this compound can be readily converted into silicon-containing derivatives, most commonly silyl ethers. This transformation is of paramount importance in multi-step organic synthesis, as silyl ethers serve as excellent protecting groups for alcohols. They are easily installed, stable to a wide range of reaction conditions, and can be selectively removed when needed.
Synthesis of Silyl Ethers
The synthesis of silyl ethers from this compound is typically achieved by reacting the diol with a silyl halide, such as tert-butyldimethylsilyl chloride (TBDMSCl) or triisopropylsilyl chloride (TIPSCl), in the presence of a base. Common bases include imidazole or triethylamine, and the reaction is usually carried out in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).
The reaction can be controlled to yield either the mono-silylated or di-silylated product. Due to the steric bulk of both the cyclododecane ring and the silyl group, achieving di-silylation often requires more forcing conditions or more reactive silylating agents, such as silyl triflates (e.g., TBSOTf). The bulky nature of silyl groups can also influence the conformation and reactivity of the cyclododecane ring itself.
Reactivity of Silyl Ethers
The primary aspect of the reactivity of these silyl ethers is their cleavage (deprotection) to regenerate the diol. The stability of a silyl ether is highly dependent on the steric bulk of the substituents on the silicon atom. For instance, a TBDMS ether is significantly more stable to acidic and basic conditions than a trimethylsilyl (TMS) ether.
Cleavage is most commonly accomplished using a source of fluoride ions, such as tetrabutylammonium fluoride (TBAF), due to the exceptionally high strength of the silicon-fluorine bond. Acidic conditions (e.g., acetic acid in THF/water) or specific Lewis acids can also be used for deprotection. The differential stability of various silyl ethers allows for selective deprotection in complex molecules containing multiple protected hydroxyl groups.
The table below details common silylation and desilylation procedures.
| Process | Silyl Group | Reagents | Conditions | Relative Stability |
|---|---|---|---|---|
| Silylation | TBDMS | TBDMSCl, Imidazole | DMF, Room Temp | High |
| Silylation | TIPS | TIPSCl, Imidazole | DMF, Room Temp | Very High |
| Silylation | TMS | TMSCl, Et₃N | DCM, 0 °C to Room Temp | Low |
| Desilylation | TBDMS/TIPS/TMS | Tetrabutylammonium Fluoride (TBAF) | THF, Room Temp | Fluoride-mediated cleavage. |
| Desilylation | TBDMS/TIPS/TMS | Acetic Acid / H₂O | THF, Mild Heat | Acid-catalyzed hydrolysis. |
Advanced Analytical Methodologies for 1,2 Cyclododecanediol
Hyphenated Chromatographic Techniques for Trace Analysis and Purity Assessment
Hyphenated chromatography, which couples the separation power of chromatography with the detection capabilities of spectrometry, is indispensable for the detailed analysis of 1,2-Cyclododecanediol.
Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for analyzing the volatile and semi-volatile components in a sample of this compound. unar.ac.idyoutube.com It is particularly effective for identifying impurities, reaction byproducts, or degradation products. In a typical GC-MS analysis, the sample is vaporized and separated on a capillary column. The separated components then enter a mass spectrometer, where they are ionized, and the resulting fragments are detected based on their mass-to-charge (m/z) ratio. gcms.cz
The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight, although it may be weak due to the lability of the diol functional group. More prominent peaks would arise from characteristic fragmentation patterns, such as the loss of water (H₂O), hydroxyl radicals (•OH), and cleavage of the cyclododecane (B45066) ring. These fragments provide a structural fingerprint for identification.
Table 1: Expected GC-MS Fragmentation Data for this compound
| Fragment Ion | Proposed Structure/Loss | Expected m/z |
| [M]⁺ | Molecular Ion (C₁₂H₂₄O₂) | 200 |
| [M-H₂O]⁺ | Loss of a water molecule | 182 |
| [M-2H₂O]⁺ | Loss of two water molecules | 164 |
| Various | Aliphatic ring fragments | <150 |
Note: The data in this table is illustrative of expected fragmentation patterns for a large-ring diol and serves as a representative example.
For the analysis of non-volatile impurities or thermally sensitive derivatives of this compound, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is the method of choice. ub.edu This technique separates compounds in a liquid mobile phase based on their interactions with a stationary phase. The eluent from the HPLC column is then introduced into a mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
This approach is particularly useful for quantifying the purity of this compound and detecting high-molecular-weight adducts or oligomers that would not be amenable to GC analysis. ESI-MS would likely show protonated molecules [M+H]⁺ or adducts with solvent ions (e.g., [M+Na]⁺), providing clear molecular weight information.
Since this compound possesses two chiral centers, it can exist as different stereoisomers (enantiomers and diastereomers). Chiral chromatography is a critical technique for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. nih.gov This is most commonly achieved using either GC or HPLC equipped with a chiral stationary phase (CSP). lcms.czgcms.cz
CSPs are typically based on derivatives of cyclodextrins, cellulose, or amylose, which create a chiral environment where the enantiomers of this compound can form transient diastereomeric complexes with different stabilities. gcms.cz This differential interaction leads to different retention times, allowing for their separation and quantification. heraldopenaccess.us The determination of enantiomeric excess is crucial in asymmetric synthesis, where the goal is to produce one enantiomer selectively. nih.govchemistrysteps.com
Table 2: Representative Chiral GC Separation Parameters
| Parameter | Value |
| Column | Cyclodextrin-based Chiral Capillary Column |
| Oven Program | 60°C hold for 1 min, then ramp at 2°C/min to 200°C |
| Carrier Gas | Hydrogen or Helium |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Note: This table provides typical parameters for the chiral separation of diols; optimization would be required for this compound.
High-Resolution Spectroscopic Techniques for Definitive Structural Elucidation
While chromatography provides separation and quantification, high-resolution spectroscopy is essential for the definitive elucidation and confirmation of the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. uobasrah.edu.iqorganicchemistrydata.org A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic connectivity.
¹H NMR: The proton NMR spectrum provides information about the chemical environment of all hydrogen atoms. For this compound, one would expect to see signals for the protons attached to the carbons bearing the hydroxyl groups (CH-OH) and a complex series of overlapping signals for the methylene (B1212753) (CH₂) protons of the large cyclododecane ring. chemicalbook.com
¹³C NMR: The carbon-13 NMR spectrum shows distinct signals for each unique carbon atom. thieme-connect.de The spectrum of this compound would feature signals for the two carbons bonded to the hydroxyl groups at a characteristic downfield shift, as well as signals for the ten other methylene carbons in the ring.
COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton (¹H-¹H) coupling correlations, identifying which protons are adjacent to each other. sdsu.eduwikipedia.org It is invaluable for tracing the connectivity of the protons around the cyclododecane ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to, providing unambiguous ¹H-¹³C one-bond connections. sdsu.eduyoutube.com
Table 3: Predicted NMR Data for trans-1,2-Cyclododecanediol
| Technique | Nucleus | Predicted Chemical Shift (δ, ppm) | Key Correlations |
| ¹H NMR | -CH-OH | ~3.4 - 3.6 | Correlates with adjacent -CH₂- protons in COSY |
| ¹H NMR | -CH₂- (ring) | ~1.2 - 1.8 | Complex multiplet, cross-peaks in COSY |
| ¹³C NMR | -C-OH | ~70 - 75 | Correlates with -CH-OH proton in HSQC |
| ¹³C NMR | -CH₂- (ring) | ~20 - 30 | Correlates with -CH₂- protons in HSQC |
| HMBC | -CH-OH proton | --- | Shows 2- and 3-bond correlations to other ring carbons |
Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions.
Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are used to identify the functional groups present in a molecule. nih.govnih.gov
FTIR Spectroscopy: In FTIR analysis, the molecule absorbs infrared radiation at specific frequencies corresponding to the vibrational modes of its chemical bonds. nih.gov The FTIR spectrum of this compound would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl groups. Other significant peaks would include C-H stretching vibrations just below 3000 cm⁻¹ and C-O stretching vibrations around 1050-1150 cm⁻¹. nist.gov
Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. nih.gov It measures the inelastic scattering of monochromatic light. While the O-H stretch is often weak in Raman spectra, the C-C and C-H vibrations of the cyclododecane ring skeleton would produce distinct signals, providing a characteristic fingerprint of the molecule's backbone structure. researchgate.net
Table 4: Key Vibrational Modes for this compound
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H Stretch | FTIR | 3200 - 3600 | Strong, Broad |
| C-H Stretch (aliphatic) | FTIR / Raman | 2850 - 2960 | Strong (FTIR), Medium (Raman) |
| C-O Stretch | FTIR | 1050 - 1150 | Strong |
| C-C Stretch (ring) | Raman | 800 - 1200 | Medium-Strong |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique essential for the unambiguous identification of chemical compounds by providing a highly accurate measurement of their mass-to-charge ratio (m/z). Unlike nominal mass spectrometry, which measures mass to the nearest integer, HRMS can determine the mass of an ion to several decimal places. This precision allows for the determination of a molecule's elemental composition from its exact mass.
In the analysis of this compound (C₁₂H₂₆O₂), HRMS plays a critical role in confirming its molecular formula. The theoretical monoisotopic mass of this compound is 202.1933 Da. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, can measure this mass with an error of less than 5 parts per million (ppm), providing strong evidence for the compound's identity and distinguishing it from other isobaric compounds (molecules with the same nominal mass but different elemental formulas).
When coupled with techniques like gas chromatography (GC) or liquid chromatography (LC), HRMS can also be used to analyze the fragmentation pattern of this compound. Electron ionization (EI) is a common method that generates a molecular ion (M⁺) and various fragment ions. The accurate mass measurement of these fragments provides valuable structural information. For instance, common fragmentation pathways for diols include the loss of water (H₂O) and cleavage of carbon-carbon bonds.
Below is an illustrative table of expected HRMS data for the molecular ion and key fragments of this compound.
| Ion Formula | Theoretical Monoisotopic Mass (Da) | Measured Mass (Da) (Hypothetical) | Mass Error (ppm) (Hypothetical) |
| [C₁₂H₂₆O₂]⁺ | 202.1933 | 202.1930 | -1.5 |
| [C₁₂H₂₄O]⁺ | 184.1827 | 184.1824 | -1.6 |
| [C₁₁H₂₃O]⁺ | 171.1749 | 171.1746 | -1.7 |
| [C₇H₁₃]⁺ | 97.1017 | 97.1015 | -2.1 |
| [C₆H₁₁]⁺ | 83.0861 | 83.0859 | -2.4 |
This interactive table demonstrates how high-resolution mass spectrometry data can be used to confirm the elemental composition of this compound and its fragments with high accuracy.
Advanced Chemometric Data Analysis in this compound Research
Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. In the context of this compound research, these techniques are invaluable for interpreting complex analytical data, identifying patterns, and optimizing processes.
Principal Component Analysis (PCA) is an unsupervised pattern recognition technique used to simplify the complexity of high-dimensional datasets while retaining most of the original information. researchgate.netnih.gov It achieves this by transforming the original correlated variables into a new set of uncorrelated variables, known as principal components (PCs). researchgate.netnih.gov The first principal component (PC1) accounts for the largest possible variance in the data, and each succeeding component accounts for as much of the remaining variance as possible. researchgate.net
In research involving this compound, PCA can be applied to datasets generated from various analytical techniques, such as chromatography or spectroscopy, to identify relationships between samples or variables. For example, PCA could be used to analyze the distribution of this compound and other related long-chain diols in a series of environmental samples. The results can help to identify clustering of samples based on their chemical profiles, which may correspond to different sources or environmental conditions.
| Sample ID | This compound (ng/g) | 1,12-Dodecanediol (ng/g) | 1,14-Tetradecanediol (ng/g) |
| Sample A1 | 55 | 25 | 40 |
| Sample A2 | 60 | 22 | 45 |
| Sample A3 | 58 | 28 | 42 |
| Sample B1 | 25 | 50 | 30 |
| Sample B2 | 22 | 55 | 28 |
| Sample B3 | 28 | 52 | 33 |
| Sample C1 | 40 | 42 | 55 |
| Sample C2 | 38 | 45 | 58 |
| Sample C3 | 42 | 40 | 53 |
This interactive table provides a hypothetical dataset that could be subjected to Principal Component Analysis to reveal underlying patterns in the distribution of this compound and related compounds.
By plotting the scores of the samples on the first two principal components, distinct groupings can be visualized, providing insights into the factors influencing the chemical composition of the samples. The loadings plot would further reveal which compounds (variables) are responsible for the observed separation.
Multivariate statistical methods are crucial for the efficient optimization of chemical processes, such as the synthesis of this compound. airacad.com Techniques like Design of Experiments (DoE) and Response Surface Methodology (RSM) allow for the simultaneous investigation of multiple process variables to identify optimal reaction conditions. researchgate.netjapsonline.comjapsonline.com This approach is more efficient than the traditional one-variable-at-a-time method, as it accounts for interactions between variables. japsonline.com
For the synthesis of this compound, key process parameters could include temperature, pressure, reaction time, and catalyst concentration. A DoE approach, such as a Box-Behnken design, can be employed to systematically vary these parameters and model their effect on a response variable, such as the reaction yield. nih.gov
The results of the experiments are then used to build a mathematical model that describes the relationship between the process variables and the response. This model can be visualized as a response surface, which helps in identifying the optimal conditions for maximizing the yield of this compound.
A hypothetical Box-Behnken design for the optimization of this compound synthesis is shown in the table below.
| Run | Temperature (°C) | Pressure (bar) | Time (h) | Catalyst Conc. (mol%) | Yield (%) |
| 1 | 100 | 20 | 4 | 0.5 | 75 |
| 2 | 120 | 20 | 4 | 0.5 | 85 |
| 3 | 100 | 30 | 4 | 0.5 | 78 |
| 4 | 120 | 30 | 4 | 0.5 | 88 |
| 5 | 110 | 25 | 3 | 0.3 | 80 |
| ... | ... | ... | ... | ... | ... |
| 29 | 110 | 25 | 4 | 0.5 | 92 |
This interactive table illustrates a partial experimental design for optimizing the synthesis of this compound using Response Surface Methodology. The full design would include more experimental runs to accurately model the response surface.
Analysis of variance (ANOVA) is then used to assess the statistical significance of the model and the individual process parameters. nih.gov The resulting model not only predicts the optimal conditions but also provides a deeper understanding of the process, leading to improved efficiency and product quality.
Computational Chemistry and Theoretical Modeling of 1,2 Cyclododecanediol
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1,2-cyclododecanediol at the electronic level. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular geometry, energy, and the distribution of electrons.
Ab initio methods, which are derived from first principles without empirical parameters, are powerful tools for accurately predicting the molecular structure and energetics of this compound. Methods like Hartree-Fock (HF) theory, coupled with more advanced techniques that account for electron correlation such as Møller-Plesset perturbation theory (MP2), can be used to perform geometry optimizations. researchgate.net This process systematically alters the molecular geometry to find the lowest energy conformation, known as a local minimum on the potential energy surface. researchgate.net
For this compound, these calculations can determine the precise bond lengths, bond angles, and dihedral angles for its various stable conformers. Due to the large, flexible ring and the presence of two hydroxyl groups, the molecule can adopt a multitude of conformations. Ab initio calculations can elucidate the relative stabilities of these conformers, including the cis and trans isomers of the diol. These calculations are also crucial for understanding intramolecular hydrogen bonding between the two adjacent hydroxyl groups, a phenomenon that significantly influences the molecule's preferred shape. nih.gov The energy difference between conformers, as calculated by these methods, helps in understanding the conformational populations at thermal equilibrium.
Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost, making it well-suited for a molecule the size of this compound. google.com DFT methods calculate the electron density of the molecule to determine its energy and other properties. mdpi.com
DFT is particularly effective for determining ground-state properties. For this compound, this includes mapping the electron density distribution, which highlights regions of high and low electron concentration, and calculating the molecular electrostatic potential (MEP). The MEP is useful for predicting how the molecule will interact with other polar molecules or ions.
Furthermore, DFT is widely used to calculate harmonic vibrational frequencies. uit.noscilit.com By calculating the second derivatives of the energy with respect to atomic displacements, a theoretical vibrational spectrum (Infrared and Raman) can be generated. mdpi.com These predicted spectra are invaluable for interpreting experimental spectroscopic data and assigning specific vibrational modes to observed absorption bands. For this compound, this would involve identifying the characteristic stretching and bending frequencies of the O-H and C-O bonds of the diol, as well as the complex vibrational modes of the C12 ring.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) | Description |
|---|---|---|---|
| O-H Stretch (H-bonded) | 3450 | 3200-3600 | Stretching of the hydroxyl groups involved in an intramolecular hydrogen bond. |
| C-H Stretch | 2925 | 2850-3000 | Symmetric and asymmetric stretching of the C-H bonds in the cyclododecane (B45066) ring. |
| C-C Stretch (Ring) | 1100 | 800-1200 | Stretching vibrations of the carbon-carbon bonds within the 12-membered ring. |
| C-O Stretch | 1050 | 1000-1250 | Stretching of the carbon-oxygen bonds of the alcohol groups. |
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
While quantum chemical methods are excellent for studying static structures, Molecular Dynamics (MD) simulations are employed to explore the dynamic behavior of this compound over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. amanote.com
Given the high flexibility of the twelve-membered ring, this compound possesses a vast and complex potential energy surface with many local minima (stable conformers) separated by relatively low energy barriers. Standard MD simulations can effectively sample this conformational space, revealing the accessible conformations and the transitions between them. researchgate.netnih.govarxiv.org This is crucial for understanding the molecule's behavior in solution, where it is not static but constantly interconverting between different shapes.
MD simulations are also indispensable for studying intermolecular interactions. By simulating multiple this compound molecules together, typically in a simulated solvent box, one can observe the formation and dynamics of intermolecular hydrogen bonds. These interactions are key to understanding the bulk properties of the substance, such as its boiling point, viscosity, and solubility. The simulations can quantify the strength, lifetime, and geometry of these hydrogen bonds, providing a molecular-level picture of the liquid state.
| Parameter | Value/Description |
|---|---|
| Force Field | OPLS-AA or CHARMM CGenFF |
| System Size | ~64 diol molecules, ~2000 water molecules |
| Ensemble | NPT (constant Number of particles, Pressure, Temperature) |
| Temperature | 298 K (25 °C) |
| Pressure | 1 atm |
| Simulation Time | 100 nanoseconds |
| Time Step | 2 femtoseconds |
Reaction Mechanism Elucidation through Transition State Calculations
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface that connects reactants to products, chemists can identify the transition state—the highest energy point along the lowest energy reaction pathway. ucsb.edu The structure and energy of the transition state are critical for understanding reaction rates and selectivity. e3s-conferences.orgresearchgate.net
Methods like DFT can be used to locate transition state structures for reactions such as the oxidation of the diol to a ketone, esterification, or dehydration to form an epoxide or a diene. chemrxiv.orgyoutube.com Transition state optimization algorithms search for a first-order saddle point on the potential energy surface. wayne.edu Once the transition state is located, its energy relative to the reactants (the activation energy) can be calculated. This activation energy is the primary determinant of the reaction rate. By comparing the activation energies for different possible pathways, one can predict which reaction mechanism is most likely to occur under a given set of conditions.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
A key application of computational modeling is the prediction of spectroscopic parameters, which can be directly compared with experimental results for validation of the theoretical methods. nih.govnih.govaps.orgfaccts.de
As mentioned in section 6.1.2, DFT calculations can predict vibrational (IR and Raman) spectra. nih.govmdpi.com Similarly, these methods can predict Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. The gauge-including atomic orbital (GIAO) method, coupled with DFT, is commonly used to calculate the magnetic shielding tensors of nuclei like ¹H and ¹³C. mdpi.com These shielding tensors are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).
The process involves first performing a thorough conformational search to identify the most stable conformers of this compound. Then, the spectroscopic parameters are calculated for each significant conformer. The final predicted spectrum is often a Boltzmann-weighted average of the spectra of the individual conformers. A close agreement between the predicted and experimental spectra provides strong evidence that the computational model is accurately describing the molecular structure and electronic environment of this compound.
| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) |
|---|---|---|
| C1/C2 (bearing -OH) | 74.5 | 73.8 |
| C3/C12 | 32.1 | 31.5 |
| C4/C11 | 25.8 | 25.2 |
| C5/C10 | 24.0 | 23.6 |
| C6/C9 | 23.5 | 23.1 |
| C7/C8 | 23.2 | 22.9 |
Development of Force Fields for Large-Scale Simulations
Molecular dynamics simulations (Section 6.2) rely on a set of mathematical functions and parameters known as a force field to describe the potential energy of the system. While general-purpose force fields like OPLS (Optimized Potentials for Liquid Simulations) and CHARMM (Chemistry at HARvard Macromolecular Mechanics) are widely used, their accuracy for specific, less common molecules like this compound may be limited. nih.gov
Therefore, the development of specific force field parameters is often necessary to ensure accurate large-scale simulations. This process involves using high-level quantum mechanical calculations as target data to refine the force field parameters. nih.govuq.edu.au For this compound, this would focus on several key areas:
Dihedral Potentials: The torsional parameters governing rotation around the C-C bonds in the ring are critical for accurately reproducing the molecule's conformational flexibility and the relative energies of its conformers. These are typically fitted to match the potential energy surface scans from QM calculations. frontiersin.org
Partial Atomic Charges: The charges on the atoms of the hydroxyl groups must accurately reflect the molecule's polarity and its ability to form hydrogen bonds. These are often derived by fitting to the quantum mechanically calculated electrostatic potential. acs.org
Lennard-Jones Parameters: These parameters define the non-bonded van der Waals interactions and are crucial for reproducing bulk properties like density and heat of vaporization. They are often optimized to match experimental data for the pure liquid.
Developing a refined force field for this compound enables more accurate and predictive simulations of its behavior in complex environments, such as in solution, at interfaces, or interacting with other molecules.
Research Applications and Potential Research Avenues of 1,2 Cyclododecanediol
Utility as a Synthon in Complex Organic Molecule Synthesis
In the field of organic synthesis, a "synthon" refers to a conceptual building block used to form complex molecules through reliable and predictable reactions. 1,2-Cyclododecanediol is valued for its role as a synthon, primarily due to the reactivity of its two adjacent hydroxyl (-OH) groups. These groups can be transformed into a variety of other functional groups, allowing chemists to build intricate molecular architectures.
A significant application is its use as a precursor to 1,2-cyclododecanedione (B11951734). This transformation is typically achieved through oxidation reactions. The resulting α-diketone is a highly valuable intermediate for synthesizing more complex structures, including heterocyclic compounds, which are core components of many pharmaceuticals. For example, the related compound cyclododecanone (B146445) is a known starting material for creating fused heterocycles like pyrazolones. researchgate.net The conversion of the diol to the dione (B5365651) opens up pathways to similar complex ring systems.
The synthesis of 1,2-diols and their subsequent reactions are fundamental in constructing molecules with specific stereochemistry. organic-chemistry.orgorganic-chemistry.org The spatial arrangement of the hydroxyl groups in this compound (either cis or trans) can direct the stereochemical outcome of subsequent reactions, a critical aspect in the synthesis of bioactive molecules where specific three-dimensional structures are often required for efficacy.
Table 1: Key Synthetic Transformations of this compound
| Starting Material | Reagents/Conditions | Product | Significance |
|---|---|---|---|
| cis-1,2-Cyclododecanediol | Oxidation (e.g., with a ruthenium catalyst) | 1,2-Cyclododecanedione | Precursor for α-diketone chemistry, synthesis of heterocycles. |
| This compound | Acid-catalyzed cleavage | Dodecanedioic acid | Formation of linear dicarboxylic acids for polymer synthesis. |
Role in Polymer and Material Science Research
In polymer and materials science, diols are fundamental monomers for the synthesis of polyesters, polyurethanes, and polycarbonates. While specific, large-scale applications of this compound in this area are not extensively documented, its structure presents intriguing possibilities for creating novel polymers with unique properties.
The large, flexible twelve-carbon ring of this compound could be incorporated into a polymer backbone. This would likely impart increased flexibility, hydrophobicity, and potentially unique thermal properties to the resulting material compared to polymers made from smaller, more rigid diols. The principles of step-growth polymerization, where monomers like diols react with other difunctional monomers (such as dicarboxylic acids or diisocyanates), are well-established and could be applied to this compound. nih.gov
Potential research avenues include:
Synthesis of Novel Polyesters: Reacting this compound with various dicarboxylic acids could yield a new class of polyesters. The properties of these materials would depend on the specific co-monomer used.
Development of High-Performance Polyurethanes: The incorporation of the cyclododecane (B45066) moiety into polyurethane chains could enhance properties like elasticity and impact resistance.
Creation of Functional Materials: The hydroxyl groups could be modified prior to polymerization to introduce specific functionalities, leading to materials for specialized applications such as coatings, adhesives, or biocompatible polymers. northwestern.edumdpi.com
Investigations into its Presence and Biological Associations in Natural Products
The study of natural products often reveals novel chemical structures with significant biological activities. nih.gov While this compound is not a widely reported natural product itself, its structural motifs are relevant to compounds found in nature.
Plants are a rich source of bioactive compounds, including a vast array of cyclic molecules like terpenoids and flavonoids. mdpi.comaimspress.comfrontiersin.org Currently, there is a lack of direct evidence in major scientific literature identifying this compound as a significant component in plant extracts. However, this does not entirely preclude its existence in trace amounts or as a transient metabolic intermediate. The biochemical pathways in plants are complex and can produce a wide diversity of secondary metabolites. It is plausible that macrocyclic compounds related to this compound could be present in certain plant species, particularly those known to produce large-ring structures. Further, advanced analytical techniques could potentially identify it in extracts from species like Eugenia involucrata, which is known to contain a variety of cyclic therapeutic compounds. nih.govnih.gov
Large-ring ketones, known as macrocyclic ketones, are important components of animal-derived fragrances, most notably musk. wikipedia.org The primary odorant in musk from the musk deer is (R)-muscone, a 15-membered ring ketone with a methyl group. nih.govscentspiracy.com Cyclododecanone, which can be synthesized from cyclododecatriene, is a key industrial precursor for the synthesis of muscone (B1676871) and other musk-like perfumes. researchgate.net
Given that this compound is a direct derivative of cyclododecane, it is structurally related to the precursors of these important fragrance compounds. It is conceivable that this compound could exist as a metabolic intermediate in the biosynthesis or biodegradation of macrocyclic lipids or pheromones in certain animals. The metabolic pathways for such large molecules in animals are not fully elucidated, representing an area for future research. researchgate.net
Table 2: Related Macrocyclic Compounds in Nature and Industry
| Compound | Ring Size | Source/Application | Relationship to this compound |
|---|---|---|---|
| Cyclododecanone | 12 | Industrial intermediate | Oxidation product of cyclododecanol; can be formed from this compound. researchgate.net |
| Muscone | 15 | Natural musk; Perfumery | A target molecule for syntheses starting from 12-carbon rings. nih.govresearchgate.net |
Exploration as a Precursor for Novel Chemical Entities
The ultimate goal of using a synthon is to create novel chemical entities—molecules that have not been synthesized before—which may possess unique and valuable properties. nih.gov this compound serves as an excellent starting point for such explorations.
Its conversion to 1,2-cyclododecanedione is a gateway to a rich field of chemistry. This dione can react with various reagents to form a wide range of derivatives. For instance, condensation reactions with amines or hydrazines can lead to the formation of large-ring heterocyclic compounds. These structures are of significant interest in medicinal chemistry due to their potential biological activity. The synthesis of complex macrocyclic compounds, which are challenging to create, can be facilitated by using building blocks derived from this compound. sciforum.net
The flexibility of the twelve-membered ring allows it to adopt various conformations, which can be exploited to design molecules with specific shapes and functionalities. This conformational control is crucial in developing molecules that can interact selectively with biological targets like enzymes or receptors. Researchers can use this compound as a scaffold, systematically adding other chemical groups to explore new areas of chemical space and discover molecules with novel applications.
Conclusion and Future Directions in 1,2 Cyclododecanediol Research
Synthesis and Stereocontrol: Unresolved Challenges and Novel Methodologies
The synthesis of macrocycles and the stereocontrol of 1,2-diols both present formidable challenges, which are compounded in a molecule like 1,2-cyclododecanediol. Future research will need to address these hurdles through innovative synthetic strategies.
Unresolved Challenges:
Stereoselectivity: Achieving high levels of diastereoselectivity (syn vs. anti) and enantioselectivity in the dihydroxylation of cyclododecene (B75492) remains a significant challenge. Traditional methods, such as those employing osmium tetroxide, often lack high selectivity for large, conformationally flexible rings. researchgate.net
Ring-Closing Metathesis (RCM): While RCM is a powerful tool for macrocycle synthesis, its application to form cyclododecene as a precursor can be inefficient, and the subsequent dihydroxylation step still requires precise stereocontrol. nih.gov
Conformational Complexity: The flexible nature of the 12-membered ring leads to multiple low-energy conformations, which can complicate stereoselective reactions by presenting various reactive orientations to a catalyst. nih.gov
Novel Methodologies on the Horizon:
Catalyst Development: There is a need for new catalytic systems designed specifically for large-ring alkenes. This includes developing chiral catalysts that can effectively differentiate between the enantiotopic faces of cyclododecene and control the diastereoselectivity of the dihydroxylation. nih.gov
Directed Synthesis: Methodologies that utilize directing groups to guide the stereochemical outcome of reactions on the cyclododecane (B45066) scaffold could provide a pathway to specific stereoisomers.
Stereospecific Olefin Synthesis: Advanced methods for the stereospecific synthesis of olefins from 1,2-diols could be reversed conceptually to develop new pathways to these diols. acs.org
Future progress in this area will likely depend on the development of highly specialized catalysts that can navigate the complex conformational landscape of the cyclododecane ring system to install the hydroxyl groups with predictable and high stereoselectivity.
Advancements in Analytical and Computational Techniques for Comprehensive Characterization
The structural complexity of this compound necessitates the use of sophisticated analytical and computational tools for its comprehensive characterization.
Advancements in Analytical Techniques:
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) remains a cornerstone for structural elucidation. Future applications will increasingly rely on advanced techniques, such as the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) to distinguish between enantiomers and determine enantiomeric purity. nih.govnih.govrsc.org For instance, chiral boric acids can form diastereomeric esters with 1,2-diols, leading to well-separated signals in the NMR spectrum that allow for precise quantification of stereoisomers. nih.gov
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using chiral stationary phases is a critical tool for the separation and analysis of this compound stereoisomers. nih.gov The development of new stationary phases with enhanced recognition capabilities for macrocyclic diols will be essential.
Advancements in Computational Techniques:
Conformational Analysis: The large number of potential conformations for a 12-membered ring makes computational analysis indispensable. Molecular Dynamics (MD) simulations can be used to explore the conformational space and identify the most stable conformers. nih.gov Such studies have been successfully applied to the parent cyclododecane, providing a strong foundation for extension to its diol derivative. nih.gov
DFT Calculations: Density Functional Theory (DFT) calculations will be crucial for predicting the relative energies of different stereoisomers and their transition states in synthetic reactions, thereby guiding the development of new synthetic methods. Furthermore, DFT can be used to predict spectroscopic properties (e.g., NMR chemical shifts), which can aid in the interpretation of experimental data.
The synergy between advanced analytical experiments and high-level computational modeling will be paramount in fully understanding the structure and behavior of this compound.
Expanding the Scope of Research Applications in Chemical and Biological Sciences
While specific applications of this compound are still emerging, the known utility of other macrocycles and chiral diols suggests a wide range of potential future applications.
Potential Applications in Chemical Sciences:
Chiral Ligands: Chiral 1,2-diols are widely used as ligands in asymmetric catalysis. The C2-symmetric nature of trans-1,2-cyclododecanediol makes it an attractive candidate for the development of novel chiral ligands for metal-catalyzed reactions.
Supramolecular Chemistry: Macrocycles are fundamental building blocks in supramolecular chemistry. beilstein-journals.orgnih.gov The hydroxyl groups of this compound can serve as hydrogen-bond donors and acceptors, enabling its use in the construction of complex host-guest systems and self-assembling materials. nih.gov
Materials Science: As a monomer, this compound could be incorporated into polymers to create materials with unique thermal and mechanical properties derived from the macrocyclic backbone. The use of click chemistry could facilitate its incorporation into various polymer architectures. umich.edu
Potential Applications in Biological Sciences:
Drug Discovery Scaffold: Macrocycles represent a privileged class of molecules in drug discovery, known for their ability to bind to challenging protein targets with high affinity and selectivity. nih.govyoutube.comnih.gov this compound could serve as a novel scaffold for the synthesis of libraries of compounds for biological screening. Functionalization of the hydroxyl groups would allow for the attachment of various pharmacophores.
Probes for Biological Systems: The unique conformational properties of the 12-membered ring could be exploited to design molecular probes that interact with biological membranes or specific protein binding pockets.
The table below summarizes potential avenues for future research applications.
| Research Area | Potential Application of this compound | Key Research Goal |
|---|---|---|
| Asymmetric Catalysis | Chiral Ligand | Develop new catalysts for enantioselective transformations. |
| Supramolecular Chemistry | Host Molecule / Building Block | Construct novel molecular containers and self-assembling architectures. |
| Polymer Chemistry | Specialty Monomer | Synthesize polymers with unique properties derived from the macrocyclic structure. |
| Medicinal Chemistry | Drug Scaffold | Design and synthesize new macrocyclic compounds with therapeutic potential. youtube.comnih.gov |
Interdisciplinary Research Opportunities
The exploration of this compound's full potential will require collaboration across multiple scientific disciplines.
Chemistry and Materials Science: The design of novel polymers and functional materials based on the this compound scaffold is a prime area for interdisciplinary work. This could involve synthetic chemists creating new monomers and materials scientists characterizing their properties and exploring applications in areas like responsive materials or specialized coatings. umich.edu
Chemistry and Biology: The development of this compound-based molecules for biological applications will necessitate a close partnership between synthetic organic chemists and chemical biologists. Chemists would synthesize novel derivatives, while biologists would evaluate their interactions with biological targets, such as proteins or nucleic acids.
Catalysis and Engineering: The development of heterogeneous catalysts for the synthesis of this compound could bridge catalysis science with chemical engineering. rsc.orgmpg.de This could lead to more sustainable and scalable production methods, making this compound more accessible for a broader range of applications.
Q & A
Q. What are the recommended methods for synthesizing 1,2-Cyclododecanediol with high purity?
Synthesis typically involves cyclization of precursor diols under controlled catalytic conditions. For example, acid-catalyzed intramolecular esterification or transition-metal-mediated cyclization may yield the cyclic diol. Post-synthesis purification via recrystallization (using solvents like ethanol or acetone) or column chromatography is critical to achieve >87% purity, as validated by GC analysis . Storage in cool, dark environments (<15°C) is recommended to prevent degradation .
Q. How should researchers handle and store this compound to ensure stability and safety?
Handling requires personal protective equipment (gloves, goggles) and ventilation due to potential eye/skin irritation risks . Storage in airtight containers at room temperature (preferably <15°C) minimizes thermal degradation . Spills should be rinsed with water, and contaminated clothing removed immediately .
Q. What analytical techniques are most effective for determining the purity and isomer ratio of this compound?
Gas chromatography (GC) is standard for assessing purity (>87% for cis/trans mixtures) . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) distinguishes cis- and trans-isomers via coupling constants and chemical shifts. High-performance liquid chromatography (HPLC) with chiral columns can further resolve enantiomers, though this requires specialized stationary phases .
Advanced Research Questions
Q. What strategies can be employed to resolve the cis- and trans-isomers of this compound, and how can their configurations be confirmed?
Chiral resolution techniques include enzymatic kinetic resolution or use of chiral auxiliaries. For structural confirmation, single-crystal X-ray diffraction provides unambiguous stereochemical assignment. Alternatively, circular dichroism (CD) spectroscopy or vibrational circular dichroism (VCD) can differentiate enantiomers . Computational methods (e.g., density functional theory) may predict NMR spectra to validate configurations .
Q. What methodologies are recommended for reconciling contradictory data in studies involving this compound, such as divergent reaction outcomes?
Systematic reproducibility checks under controlled conditions (temperature, solvent, catalyst loading) are essential. Cross-validation using multiple analytical techniques (e.g., GC, NMR, HPLC) ensures data consistency. For mechanistic contradictions, isotopic labeling (²H/¹³C) or kinetic isotope effects (KIE) can clarify reaction pathways . Peer review of experimental protocols and open-data practices enhance reliability .
Data Presentation Guidelines
- Tables : Include isomer ratios (cis:trans), purity metrics, and spectroscopic data (e.g., NMR δ values).
- Figures : Conformational analysis plots (e.g., MD trajectories) or reaction energy profiles from computational studies.
- Citations : Follow discipline-specific standards (ACS, APA) and reference primary literature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
